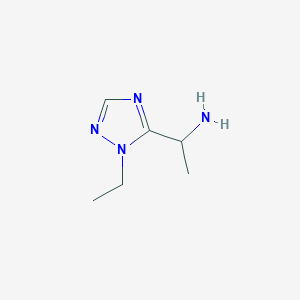

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine

Description

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine (CAS RN: 1015846-51-1) is a triazole-based amine with the molecular formula C₆H₁₂N₄ and an average molecular weight of 140.19 g/mol . Its structure features a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and an ethanamine group at the C5 position. This compound is of interest in medicinal and agrochemical research due to the versatility of the 1,2,4-triazole scaffold, which is known for its bioactivity in antifungal, antibacterial, and pesticidal applications .

Properties

IUPAC Name |

1-(2-ethyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-10-6(5(2)7)8-4-9-10/h4-5H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQRPRIGWJTGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670515 | |

| Record name | 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-51-1 | |

| Record name | 1-Ethyl-α-methyl-1H-1,2,4-triazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine typically involves the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antifungal Properties

One of the primary applications of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine is in the development of antifungal agents. Triazole compounds are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungi. This mechanism is similar to that of established antifungal drugs like fluconazole. Research has indicated that derivatives of triazoles exhibit potent antifungal activity against various pathogenic fungi, making them valuable in treating fungal infections in humans and animals.

Cancer Research

Recent studies have investigated the potential of triazole derivatives as anticancer agents. The compound's ability to modulate biological pathways involved in cancer cell proliferation and apoptosis has been a focus of research. For instance, compounds derived from this compound have shown promise in inhibiting tumor growth in preclinical models by targeting specific molecular pathways associated with cancer progression.

Fungicides

In agriculture, this compound has potential applications as a fungicide. The compound's structural characteristics allow it to interfere with fungal growth and reproduction, thereby protecting crops from fungal diseases. Its effectiveness against a broad spectrum of fungi makes it a candidate for developing new agricultural fungicides.

Plant Growth Regulators

Emerging research suggests that triazole compounds can also act as plant growth regulators. They may influence plant metabolism and growth patterns by affecting hormone levels within plants. This application could enhance crop yield and resilience against environmental stressors.

Synthesis of Polymers

The unique chemical properties of this compound make it suitable for use in synthesizing novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies are ongoing to explore its potential in creating advanced materials for various industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Inhibition of fungal cytochrome P450 enzymes |

| Cancer treatment | Modulation of cancer cell proliferation pathways | |

| Agricultural Science | Fungicides | Interference with fungal growth |

| Plant growth regulators | Influence on plant hormone levels | |

| Material Science | Polymer synthesis | Enhancement of thermal stability and mechanical properties |

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that compounds structurally related to this compound exhibited significant antifungal activity comparable to standard treatments.

Case Study 2: Agricultural Application

In agricultural trials conducted on wheat crops, a formulation containing this compound was tested for its efficacy as a fungicide. The results showed reduced incidence of fungal infections and improved crop yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues with Substituted Triazole Rings

The following compounds share the 1,2,4-triazole core but differ in substituent positions, alkyl/aryl groups, or additional functional groups:

Key Observations :

- Substituent Position : The position of the ethyl or methyl group on the triazole ring (e.g., N1 vs. C3/C5) significantly impacts electronic distribution and steric effects. For example, the N1-ethyl group in the target compound may enhance metabolic stability compared to C3-substituted analogues .

- Functional Groups : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics, while aryl groups (e.g., phenyl in ) increase lipophilicity, favoring blood-brain barrier penetration.

Physicochemical Properties

- Solubility : The hydrochloride salt of 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine () has higher water solubility (>50 mg/mL) than the free base form of the target compound, which is sparingly soluble (<1 mg/mL) .

- Thermal Stability : Ethyl-substituted triazoles (e.g., target compound) generally exhibit higher melting points (~150–200°C) compared to methyl analogues (~100–150°C), attributed to stronger intermolecular interactions .

Biological Activity

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine, a compound belonging to the triazole family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activities of this compound have been explored across various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against a range of pathogens.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibitory against ESKAPE pathogens | |

| 3-Nitro derivatives | Effective against M. tuberculosis and ESKAPE pathogens |

Anticancer Potential

The anticancer activity of triazole derivatives has been documented extensively. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents.

Case Studies

- Cytotoxicity Assessment :

- Mechanism of Action :

Other Biological Activities

In addition to antimicrobial and anticancer properties, triazole derivatives have been associated with various other biological activities:

- Anti-inflammatory : Some studies suggest potential anti-inflammatory effects through inhibition of cyclooxygenases (COX) .

- Antidepressant and Anxiolytic Effects : Certain triazole compounds have shown promise in preclinical models for treating anxiety and depression .

In Vitro Studies

In vitro assays have been pivotal in evaluating the pharmacological profiles of this compound:

- Antibacterial Activity : Exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium with MIC values comparable to standard antibiotics .

In Vivo Studies

While in vitro studies provide initial insights into biological activity, in vivo studies are crucial for understanding the therapeutic potential:

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting 1-ethyl-1H-1,2,4-triazole derivatives with ethylamine precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization of reaction time and temperature is critical to minimize byproducts .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard. For ¹H NMR, the ethyl group’s methyl protons (~1.3 ppm, triplet) and methylene protons (~4.2 ppm, quartet) on the triazole ring are diagnostic. IR peaks near 1600 cm⁻¹ indicate C=N stretching in the triazole ring .

Q. What methodologies are recommended for assessing purity and stability during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (controlled desiccators) should be conducted, with periodic HPLC checks to monitor degradation .

Q. Which in vitro assays are suitable for initial biological activity screening?

Antimicrobial activity can be evaluated using broth microdilution assays (e.g., against Pseudomonas aeruginosa), with MIC/MBC values determined . Enzyme inhibition studies (e.g., kinase assays) may utilize fluorescence-based protocols with ATP analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) provides precise bond lengths and angles. For example, the dihedral angle between the triazole ring and ethylamine chain can confirm conformational stability. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Q. What strategies optimize reaction yield during scale-up synthesis?

Transitioning from batch to continuous flow reactors improves mixing and heat transfer. Catalytic systems (e.g., Pd/C for hydrogenation) and solvent selection (e.g., ethanol for greener synthesis) enhance efficiency. Reaction monitoring via inline FTIR ensures real-time control .

Q. How do steric effects of the ethyl group influence substitution reactions?

The ethyl group increases steric hindrance at the triazole’s N1 position, directing electrophilic substitution to the C3/C5 positions. Computational modeling (DFT calculations) can predict regioselectivity in reactions with electrophiles like nitronium ions .

Q. How to resolve contradictions in NMR data for derivatives?

Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) can identify tautomerism or rotational barriers. For ambiguous peaks, heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies connectivity. Comparing experimental data with simulated spectra (via ACD/Labs or MestReNova) reduces misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.